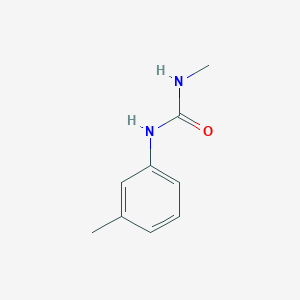

1-Methyl-3-(m-tolyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFRYTPWIIKGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23138-63-8 | |

| Record name | 1-METHYL-3-(M-TOLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-(m-tolyl)urea

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methyl-3-(m-tolyl)urea. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and relevant biological context.

Chemical Identity and Properties

This compound, a derivative of urea, possesses a unique set of physicochemical characteristics that are crucial for its handling, formulation, and potential biological activity. A summary of its key properties is presented below.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-3-(3-methylphenyl)urea | [1] |

| CAS Number | 4227774 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.21 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa (predicted) | Not available | |

| LogP (predicted) | 1.7 | [1] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physicochemical properties. Below are generalized protocols for key experimental assays.

Synthesis of this compound

A general procedure for the synthesis of substituted ureas can be adapted for this compound. The following is a representative protocol based on the synthesis of a similar compound, (R)-1-methyl-1-(1-phenylethyl)-3-(p-tolyl)urea[2].

Materials:

-

m-Tolyl isocyanate

-

(R)-(+)-N,α-dimethylbenzylamine (can be substituted with an appropriate amine for the target compound)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Magnetic stirrer

-

Round bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Dissolve m-tolyl isocyanate (1.0 equivalent) in the anhydrous solvent in a round bottom flask under an inert atmosphere.

-

Add the amine (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

Allow the reaction mixture to stir at room temperature for a specified time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

-

Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity. A standard method for its determination is the capillary melting point technique.

Materials:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes

-

Sample of this compound, finely powdered

-

Heating medium (e.g., silicone oil)

-

Thermometer

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Pack the dry, powdered sample of this compound into the capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery and formulation.

Materials:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, DMSO, acetone)

-

Sample of this compound

Procedure:

-

Weigh a precise amount of this compound (e.g., 1 mg) and place it in a test tube.

-

Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the test tube.

-

Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, continue adding the solvent in measured increments until the saturation point is reached (i.e., when solid material begins to precipitate and remains after thorough mixing).

-

The solubility can then be expressed in terms of mass per unit volume (e.g., mg/mL).

Biological Activity and Signaling Pathway

The ComABCDE quorum-sensing system in S. mutans is a critical cell-to-cell communication pathway that regulates genetic competence and biofilm formation.[4] By inhibiting ComA, DMTU disrupts this signaling cascade, thereby reducing the ability of S. mutans to form biofilms.[3]

Below is a diagram illustrating the proposed mechanism of action, where DMTU interferes with the ComA-mediated secretion of CSP, a key step in the quorum-sensing pathway of Streptococcus mutans.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound and provided standardized protocols for their experimental determination. While specific experimental data for this compound is limited, the information on the related compound, 1,3-di-m-tolyl-urea, provides a valuable starting point for understanding its potential biological activities, particularly as an inhibitor of bacterial quorum sensing. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

1-Methyl-3-(m-tolyl)urea molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

This section provides fundamental molecular information for 1-Methyl-3-(m-tolyl)urea, a substituted urea compound of interest in various research domains. The data presented below has been aggregated from established chemical databases.

Molecular Structure and Identifiers

The structural representation of this compound is foundational to understanding its chemical behavior and potential interactions.

Structure:

Canonical SMILES: CC1=CC(=CC=C1)NC(=O)NC[1]

InChI: InChI=1S/C9H12N2O/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12)[1]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is critical for experimental design, including solvent selection and analytical method development.

| Property | Value | Source |

| Molecular Formula | C9H12N2O | PubChem[1] |

| Monoisotopic Mass | 164.09496 Da | PubChem[1] |

| Molecular Weight | 164.21 g/mol | Calculated |

| XlogP (predicted) | 1.7 | PubChem[1] |

Synthesis Protocol (Exemplified by a Structurally Related Compound)

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of structurally similar substituted ureas is well-documented. The following protocol for the synthesis of 1,3-di-m-tolylurea (DMTU) illustrates a common and effective method that could likely be adapted for this compound by substituting the appropriate amine.

General Procedure for the Synthesis of 1,3-disubstituted ureas

The synthesis of aromatic 1,3-disubstituted ureas can be achieved through a straightforward one-pot reaction. This method involves the reaction of an aryl isocyanate with a selected amine.[2]

Reaction Scheme:

Ar-N=C=O + R-NH2 → Ar-NH-C(=O)-NH-R

-

Ar-N=C=O: Aryl isocyanate (e.g., m-tolyl isocyanate)

-

R-NH2: Amine (e.g., methylamine for the synthesis of this compound)

This type of reaction is typically carried out in an appropriate aprotic solvent and may proceed at room temperature or with gentle heating. The product can often be isolated by precipitation and purified by recrystallization.

Biological Activity and Signaling Pathway Visualization

Research into substituted ureas has revealed significant biological activities, particularly in the realm of microbiology. The structurally related compound, 1,3-di-m-tolyl-urea (DMTU), has been identified as an inhibitor of the ComDE quorum-sensing pathway in the bacterium Streptococcus mutans.[2][3][4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, often regulating virulence and biofilm formation.[5][6]

The ComDE pathway in S. mutans is a two-component signal transduction system.[2][7] It is initiated by the competence-stimulating peptide (CSP), which is encoded by the comC gene.[7][8] CSP is processed and exported by an ABC transporter, ComAB. Extracellular CSP is detected by the membrane-bound histidine kinase receptor, ComD.[7][9] Upon binding CSP, ComD autophosphorylates and then transfers the phosphoryl group to the response regulator, ComE. Phosphorylated ComE then activates the transcription of target genes, leading to bacteriocin production and biofilm formation.[10]

DMTU has been shown to inhibit this pathway, which contributes to its anti-biofilm and cariostatic effects.[2] The likely mechanism of action is the inhibition of the ABC transporter protein ComA, which is responsible for processing and exporting the CSP signal.[2]

Quorum Sensing Inhibition by a Tolylurea Derivative

The following diagram illustrates the ComDE quorum-sensing pathway in Streptococcus mutans and the inhibitory action of 1,3-di-m-tolyl-urea (DMTU), a compound structurally related to this compound.

References

- 1. Frontiers | Death and survival in Streptococcus mutans: differing outcomes of a quorum-sensing signaling peptide [frontiersin.org]

- 2. Frontiers | Inhibition of the Quorum Sensing System (ComDE Pathway) by Aromatic 1,3-di-m-tolylurea (DMTU): Cariostatic Effect with Fluoride in Wistar Rats [frontiersin.org]

- 3. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijair.org [ijair.org]

- 6. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 7. A Quorum-Sensing Signaling System Essential for Genetic Competence in Streptococcus mutans Is Involved in Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A quorum-sensing signaling system essential for genetic competence in Streptococcus mutans is involved in biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

The Solubility Profile of 1-Methyl-3-(m-tolyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(m-tolyl)urea is a urea derivative of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the solubility of this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar compounds, namely urea and N-methylurea, to provide a predictive understanding. Furthermore, it outlines a general experimental protocol for determining solubility and explores a relevant biological pathway potentially modulated by urea derivatives.

Data Presentation: Solubility of Related Urea Compounds

Table 1: Solubility of Urea in Ethanol-Water Mixtures

| Temperature (K) | Mole Fraction of Ethanol | Mole Fraction Solubility of Urea |

| 278.1 | 0.0901 | 0.1334 |

| 283.1 | 0.0901 | 0.1512 |

| 288.1 | 0.0901 | 0.1708 |

| 293.1 | 0.0901 | 0.1923 |

| 298.1 | 0.0901 | 0.2160 |

| 303.1 | 0.0901 | 0.2421 |

| 308.1 | 0.0901 | 0.2709 |

| 313.1 | 0.0901 | 0.3027 |

| 318.1 | 0.0901 | 0.3379 |

| 323.1 | 0.0901 | 0.3769 |

| 328.1 | 0.0901 | 0.4201 |

| 333.1 | 0.0901 | 0.4680 |

| 278.1 | 1.0000 | 0.0089 |

| 283.1 | 1.0000 | 0.0107 |

| 288.1 | 1.0000 | 0.0129 |

| 293.1 | 1.0000 | 0.0155 |

| 298.1 | 1.0000 | 0.0186 |

| 303.1 | 1.0000 | 0.0223 |

| 308.1 | 1.0000 | 0.0268 |

| 313.1 | 1.0000 | 0.0322 |

| 318.1 | 1.0000 | 0.0386 |

| 323.1 | 1.0000 | 0.0463 |

| 328.1 | 1.0000 | 0.0556 |

| 333.1 | 1.0000 | 0.0667 |

Data extracted from a study on the solubility of urea in ethanol-water mixtures. The addition of ethanol to water was observed to decrease urea solubility.[1]

Table 2: General Solubility of N-Methylurea

| Solvent | Solubility | Notes |

| Water | Highly soluble | Forms hydrogen bonds with water molecules.[2] |

| Alcohols | Soluble | |

| Acetone | Soluble |

N-Methylurea is a white crystalline solid with a melting point of 99-101°C and a solubility in water of 1000 g/L at 20°C.[3] The solubility of N-methylurea generally increases with temperature, a common characteristic of many urea derivatives.[2]

Based on the structures of urea, N-methylurea, and this compound, it can be inferred that the latter will exhibit moderate solubility in polar protic solvents like alcohols and limited solubility in non-polar solvents. The presence of the tolyl group increases the non-polar character compared to urea and N-methylurea, which may decrease its solubility in water but increase it in less polar organic solvents.

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on established methods for urea and its derivatives.

Gravimetric Method for Solubility Determination [1]

This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

-

This compound (solute)

-

Solvent of interest

-

Jacketed glass vessel with temperature control

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Analytical balance

-

Syringe with a filter

-

Drying oven

-

Desiccator

Procedure:

-

Add a known volume of the solvent to the jacketed glass vessel.

-

Circulate fluid from the constant temperature bath through the jacket to maintain a constant temperature.

-

Add an excess amount of this compound to the solvent to create a saturated solution with visible solid particles.

-

Stir the mixture vigorously for a predetermined time (e.g., 2 hours) to ensure equilibrium is reached.

-

Turn off the stirrer and allow the undissolved solid to settle for a sufficient period (e.g., 2 hours).

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent the transfer of solid particles.

-

Weigh the collected sample of the saturated solution.

-

Evaporate the solvent from the sample in a drying oven at a suitable temperature below the melting point of this compound.

-

Once the solvent is completely evaporated, cool the remaining solid solute in a desiccator.

-

Weigh the dry solute.

-

Calculate the solubility as the mass of dissolved solute per mass or volume of the solvent.

-

Repeat the measurement at different temperatures to determine the temperature dependence of solubility.

Mandatory Visualization: Quorum Sensing Inhibition by Urea Derivatives

Several urea derivatives have been identified as inhibitors of bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation. While the specific interaction of this compound with this pathway has not been detailed, the general mechanism of quorum sensing and its potential inhibition is a relevant area of investigation for such compounds. The following diagram illustrates a generic quorum sensing signaling pathway in bacteria.

Caption: Potential inhibition points of a urea derivative in a bacterial quorum sensing pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound by drawing parallels with related urea compounds. The provided experimental protocol offers a practical approach for researchers to determine the precise solubility of this compound in various solvents. Furthermore, the visualization of the quorum sensing pathway highlights a potential mechanism of action for this class of molecules, suggesting avenues for future research in drug development and antimicrobial discovery. Direct experimental determination of the solubility of this compound remains a critical step for its advancement in any application.

References

Spectroscopic and Synthetic Profile of 1-Methyl-3-(m-tolyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Methyl-3-(m-tolyl)urea. Due to the limited availability of direct experimental data in public databases, this document combines predicted spectroscopic values with established general methodologies for the synthesis and analysis of substituted ureas. This guide is intended to serve as a valuable resource for researchers working with this compound or similar chemical entities.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H |

| ~7.05 | d | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~6.80 | s | 1H | Ar-H |

| ~6.50 | br s | 1H | N-H (urea) |

| ~5.80 | br s | 1H | N-H (urea) |

| 2.75 | d | 3H | N-CH₃ |

| 2.30 | s | 3H | Ar-CH₃ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C=O (urea) |

| ~139.0 | Ar-C (quaternary) |

| ~138.5 | Ar-C (quaternary) |

| ~129.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~31.0 | N-CH₃ |

| ~21.5 | Ar-CH₃ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H Stretching |

| 3000-3100 | Medium | Aromatic C-H Stretching |

| 2850-2960 | Medium | Aliphatic C-H Stretching |

| 1630-1660 | Strong | C=O Stretching (Amide I) |

| 1550-1600 | Medium | N-H Bending (Amide II) |

| 1450-1500 | Medium | Aromatic C=C Stretching |

| 1230-1300 | Medium | C-N Stretching |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Adduct |

| 165.1022 | [M+H]⁺ |

| 187.0842 | [M+Na]⁺ |

| 203.0581 | [M+K]⁺ |

| 163.0877 | [M-H]⁻ |

Molecular Weight: 164.21 g/mol . Data predicted from PubChem.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound, adaptable from standard laboratory procedures for similar substituted ureas.

Synthesis of this compound

This procedure is based on the common method of reacting an isocyanate with an amine.

Materials:

-

m-Tolyl isocyanate

-

Methylamine (solution in THF or as a gas)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (if using methylamine solution) or gas inlet tube

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve m-tolyl isocyanate in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric equivalent of methylamine. If using a solution, add it dropwise via a dropping funnel. If using gaseous methylamine, bubble it slowly through the solution.

-

A white precipitate of this compound will begin to form.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the spectra to assign the chemical shifts, determine the multiplicities, and integrate the proton signals.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

An In-depth Technical Guide on the Purity and Stability of 1-Methyl-3-(m-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(m-tolyl)urea is a small molecule of interest in various research and development sectors, including agrochemicals and pharmaceuticals. As with any chemical entity intended for rigorous scientific investigation or as a potential drug candidate, a thorough understanding of its purity and stability is paramount. This technical guide provides a comprehensive overview of the synthesis, purification, purity assessment, and stability profile of this compound. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality and reliability of this compound in their studies.

Synthesis and Purification

Achieving a high degree of purity for this compound begins with a well-controlled synthesis and subsequent purification. A common and efficient method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with an amine.

Synthesis of this compound

A general and reliable method for the synthesis of this compound involves the reaction of m-tolyl isocyanate with methylamine. This reaction is typically rapid and proceeds with high yield.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of m-tolyl isocyanate (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Amine Addition: A solution of methylamine (1.1 equivalents) in the same solvent is added dropwise to the stirred isocyanate solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting m-tolyl isocyanate is completely consumed.

-

Work-up: Upon completion, the reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude this compound.

Caption: Synthesis and Purification Workflow for this compound.

Purification of this compound

The crude product from the synthesis typically contains unreacted starting materials and by-products. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system is identified in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water or ethyl acetate and hexanes is often effective for aryl ureas.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Purity Assessment

The purity of this compound should be rigorously assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity and identifying any impurities.

| Test | Specification | Typical Analytical Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |

| Identification (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |

| Mass (MS) | Conforms to molecular weight | Conforms | LC-MS |

| Melting Point | To be determined | 145-148 °C (example) | Capillary Method |

| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |

Table 1: Purity Specifications and Typical Results for this compound.

Experimental Protocol: Purity Determination by HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL and then diluted to an appropriate concentration with the mobile phase.

Stability Profile

Understanding the stability of this compound is crucial for its proper storage, handling, and use in experimental settings. Forced degradation studies are performed to identify potential degradation products and pathways under various stress conditions.

Caption: Forced Degradation Study Workflow.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products.[1] The stability of urea compounds can be influenced by factors such as pH and temperature.[2]

Experimental Protocols: Forced Degradation

-

Acidic Hydrolysis: this compound is dissolved in a solution of 0.1 N HCl and heated at 60 °C for 24 hours.

-

Basic Hydrolysis: The compound is dissolved in a solution of 0.1 N NaOH and heated at 60 °C for 24 hours.

-

Oxidative Degradation: The compound is treated with a solution of 3% hydrogen peroxide at room temperature for 24 hours.

-

Photolytic Degradation: The solid compound and a solution of the compound are exposed to UV light (254 nm) and visible light for a defined period.

-

Thermal Degradation: The solid compound is heated at 105 °C for 24 hours.

| Stress Condition | % Degradation (Example) | Number of Degradants (Example) |

| 0.1 N HCl (60 °C, 24h) | 15.2 | 2 |

| 0.1 N NaOH (60 °C, 24h) | 25.8 | 3 |

| 3% H₂O₂ (RT, 24h) | 8.5 | 1 |

| Photolytic (Solid) | 2.1 | 1 |

| Photolytic (Solution) | 5.6 | 2 |

| Thermal (105 °C, 24h) | 1.2 | 0 |

Table 2: Example Results of a Forced Degradation Study on this compound.

Conclusion

The purity and stability of this compound are critical attributes that directly impact the reliability and reproducibility of research findings and the viability of its development for various applications. This guide has provided a framework for the synthesis, purification, and comprehensive analysis of this compound. By adhering to the described protocols for purity assessment and stability testing, researchers can ensure the quality of their starting material and gain a deeper understanding of its chemical behavior. The use of well-defined experimental procedures and robust analytical methods is essential for generating high-quality data and advancing scientific knowledge in this area.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Methyl-3-(m-tolyl)urea

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of phenyl urea compounds. This method offers good sensitivity and selectivity for routine analysis.

Principle

The method involves chromatographic separation of 1-Methyl-3-(m-tolyl)urea from the sample matrix on a reversed-phase C18 column. The mobile phase, typically a mixture of acetonitrile and water, carries the sample through the column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength as it elutes from the column. The peak area of the analyte is proportional to its concentration.

Quantitative Data for Structurally Similar Phenyl Urea Compounds

The following table summarizes typical quantitative data for phenyl urea herbicides that are structurally related to this compound. This data can be used as a reference for method development and validation.

| Analyte | Linearity (ng/mL) | Correlation Coefficient (r²) | Recovery (%) | Method Detection Limit (MDL) (ng/L) |

| Monuron | 1 - 100 | > 0.99 | 74 - 104[1] | 4 - 40[1] |

| Diuron | 1 - 100 | > 0.99 | 74 - 104[1] | 4 - 40[1] |

| Linuron | 1 - 100 | > 0.99 | 74 - 104[1] | 4 - 40[1] |

| Metoxuron | 1 - 100 | > 0.99 | 74 - 104 | 0.82 - 1.29 (as ng/mL)[2] |

| Chlortoluron | 1 - 100 | > 0.99 | 74 - 104[1] | 4 - 40[1] |

Note: The presented data is for analogous phenyl urea compounds and should be validated for this compound.

Experimental Protocol

1.3.1. Sample Preparation (Solid-Phase Extraction - SPE)

For complex matrices such as water or biological fluids, a pre-concentration and clean-up step using Solid-Phase Extraction (SPE) is recommended.[1][2]

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the aqueous sample (e.g., 50-100 mL, pH adjusted to neutral if necessary) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Elution: Elute the retained this compound with two 2 mL aliquots of acetonitrile or methanol into a collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

1.3.2. HPLC-UV Operating Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting condition is 60:40 (v/v) Acetonitrile:Water.[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25 °C |

| Detection Wavelength | 245 nm (or determined by UV scan of a standard solution)[1] |

HPLC Analysis Workflow

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity and sensitivity and can be used as a confirmatory method. Due to the thermal instability of many phenyl urea compounds, derivatization may be necessary to improve volatility and thermal stability.

Principle

The sample extract is injected into a heated GC inlet where it is vaporized. The volatile analytes are separated based on their boiling points and interaction with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.

Derivatization

Direct analysis of phenyl ureas by GC-MS can be challenging due to thermal degradation in the hot injector. Two main strategies can be employed:

-

Minimized Degradation: Using a lower inlet temperature and optimizing injection parameters to reduce the breakdown of the parent compound.

-

Controlled Derivatization: Converting the analyte into a more stable and volatile derivative. A common approach for ureas is silylation (e.g., using BSTFA or MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.

Quantitative Data for Structurally Similar Phenyl Urea Compounds

Quantitative data for GC-MS analysis of phenyl ureas is less commonly reported without derivatization. The following table provides representative data for a GC-MS method for herbicides, including a phenyl urea compound, to illustrate typical performance.

| Analyte | Linearity (µg/L) | Recovery (%) | Method Detection Limit (MDL) (µg/L) |

| Fluometuron | 0.05 - 5.0 | 95 | 0.04 |

| Demethylfluometuron (degradate) | 0.05 - 5.0 | 101 | 0.03 |

| Prometryn | 0.05 - 5.0 | 107 | 0.02 |

Note: This data is for fluometuron and its degradate, which are structurally similar to the target analyte. The method should be validated for this compound.

Experimental Protocol

2.4.1. Sample Preparation and Derivatization

-

Follow the Sample Preparation (SPE) protocol as described in section 1.3.1.

-

Derivatization (Silylation):

-

To the dried residue from the SPE step, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

-

2.4.2. GC-MS Operating Conditions

| Parameter | Condition |

| GC System | Gas chromatograph with a capillary column |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[3] |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60 °C (hold for 1 min), ramp to 200 °C at 6 °C/min, then ramp to 250 °C at 30 °C/min (hold for 4 min). |

| MS System | Mass spectrometer with electron ionization (EI) source |

| Ionization Energy | 70 eV |

| Mass Range | 50 - 450 amu (scan mode) or selected ion monitoring (SIM) for target ions |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

GC-MS Analysis Workflow

Caption: Workflow for the quantification of this compound by GC-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methyl-3-(m-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methyl-3-(m-tolyl)urea. The described protocol is designed for the determination of purity and quantification of the target analyte in various sample matrices. The method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, ensuring high sensitivity and reproducibility. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and agrochemical research. Accurate and reliable analytical methods are crucial for its quantification in research and development, quality control, and stability studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This application note presents a validated HPLC method for the analysis of this compound, adapted from established methodologies for structurally similar urea-based compounds.

Experimental Protocol

This protocol is based on established methods for the analysis of urea derivatives and provides a starting point for method development and validation.[1][2][3]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Reagents and Standards

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

This compound reference standard

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

System Suitability

System suitability tests are performed to ensure the HPLC system and procedure are capable of providing data of acceptable quality.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Linearity

The linearity of the method is determined by injecting the working standard solutions and plotting the peak area against the concentration.

Table 3: Linearity Data (Example)

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.1 |

| 10 | 151.8 |

| 25 | 380.5 |

| 50 | 759.2 |

| 100 | 1521.4 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy and Precision

Accuracy is determined by spike and recovery studies, while precision is assessed by analyzing replicate samples.

Table 4: Accuracy and Precision Data (Example)

| Spike Level | Mean Recovery (%) | RSD (%) (n=3) |

| Low | 99.5 | 1.2 |

| Medium | 100.2 | 0.8 |

| High | 99.8 | 1.0 |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it readily adaptable in most analytical laboratories. The provided data tables and workflow diagram offer a comprehensive guide for researchers and professionals in the field. Method validation in accordance with ICH guidelines is recommended before routine use.

References

Application Notes and Protocols for a Tiered Assay Approach to Characterize the Bioactivity of 1-Methyl-3-(m-tolyl)urea

Introduction

1-Methyl-3-(m-tolyl)urea is a small molecule with a chemical structure related to 1,3-di-m-tolyl-urea (DMTU). DMTU has demonstrated notable anti-biofilm properties against the cariogenic bacterium Streptococcus mutans by inhibiting its quorum sensing pathway.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation and virulence.[3][4] In S. mutans, the ComDE two-component system is a key regulator of quorum sensing, responding to a competence-stimulating peptide (CSP).[5][6][7]

These application notes provide a comprehensive, tiered approach to evaluate the potential of this compound as an anti-biofilm and anti-quorum sensing agent, targeting Streptococcus mutans. The protocols are designed for researchers, scientists, and drug development professionals.

Tiered Assay Workflow

A logical progression of assays is recommended to efficiently characterize the activity of this compound. This workflow begins with a primary screen for anti-biofilm activity, followed by an assessment of cytotoxicity to distinguish between specific anti-biofilm effects and general antimicrobial activity. Finally, a mechanistic assay is proposed to investigate the inhibition of quorum sensing.

Caption: Tiered experimental workflow for characterizing this compound.

Proposed Mechanism of Action

Based on the activity of the related compound DMTU, it is hypothesized that this compound may interfere with the ComDE quorum sensing pathway in Streptococcus mutans. This pathway is initiated by the binding of the competence-stimulating peptide (CSP) to the ComD histidine kinase receptor, leading to the phosphorylation of the ComE response regulator and subsequent transcription of genes involved in biofilm formation. This compound may act as an antagonist to the ComD receptor, preventing signal transduction.

Caption: Proposed inhibition of the S. mutans ComDE quorum sensing pathway.

Protocol 1: Anti-Biofilm Activity Assay

This protocol details a method to quantify the effect of this compound on Streptococcus mutans biofilm formation using crystal violet staining.[8][9]

Objective: To determine the concentration-dependent inhibition of S. mutans biofilm formation by this compound.

Principle: Biofilm biomass is stained with crystal violet, which is then solubilized, and the absorbance is measured spectrophotometrically. A reduction in absorbance in treated wells compared to untreated controls indicates biofilm inhibition.

Materials:

-

Streptococcus mutans (e.g., UA159)

-

Tryptic Soy Broth supplemented with 1% sucrose (TSB-S)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid in water

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Experimental Protocol

Caption: Workflow for the crystal violet anti-biofilm assay.

-

Preparation of Inoculum: Culture S. mutans overnight in TSB-S at 37°C in a 5% CO2 atmosphere. Dilute the overnight culture in fresh TSB-S to an OD600 of 0.1.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in TSB-S to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤1% (v/v) in all wells.

-

Assay Setup: To a 96-well plate, add 100 µL of the diluted S. mutans inoculum to each well. Add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and media-only controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours without agitation.

-

Washing: Carefully discard the culture medium and wash the wells twice with 200 µL of PBS to remove planktonic bacteria.

-

Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Discard the crystal violet solution and wash the plate three times with 200 µL of PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound stain. Incubate for 10 minutes with gentle shaking.

-

Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 595 nm.

Data Presentation

| Concentration (µM) | Absorbance at 595 nm (Mean ± SD) | % Biofilm Inhibition |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 0 |

| 1 | 1.18 ± 0.06 | 5.6 |

| 5 | 0.95 ± 0.05 | 24.0 |

| 10 | 0.63 ± 0.04 | 49.6 |

| 25 | 0.31 ± 0.03 | 75.2 |

| 50 | 0.15 ± 0.02 | 88.0 |

| 100 | 0.10 ± 0.01 | 92.0 |

% Biofilm Inhibition = [1 - (Abs_test / Abs_control)] x 100

Protocol 2: Bacterial Viability Assay

This protocol uses the MTT assay to assess the effect of this compound on the metabolic activity of planktonic S. mutans, serving as a measure of cytotoxicity.[1][2]

Objective: To determine if the anti-biofilm activity of this compound is due to bactericidal or bacteriostatic effects.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.

Materials:

-

Streptococcus mutans

-

Tryptic Soy Broth (TSB)

-

This compound

-

DMSO

-

Sterile 96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Experimental Protocol

Caption: Workflow for the MTT bacterial viability assay.

-

Preparation of Inoculum and Compound: Prepare as described in Protocol 1, using TSB without added sucrose.

-

Assay Setup: To a 96-well plate, add 100 µL of the diluted S. mutans inoculum and 100 µL of the compound dilutions.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well.

-

Final Incubation: Incubate the plate at room temperature in the dark for 2-4 hours, or until the purple formazan crystals have completely dissolved.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Viability |

| 0 (Vehicle Control) | 0.85 ± 0.05 | 100 |

| 1 | 0.83 ± 0.04 | 97.6 |

| 5 | 0.84 ± 0.05 | 98.8 |

| 10 | 0.81 ± 0.04 | 95.3 |

| 25 | 0.79 ± 0.06 | 92.9 |

| 50 | 0.75 ± 0.05 | 88.2 |

| 100 | 0.72 ± 0.04 | 84.7 |

% Viability = (Abs_test / Abs_control) x 100

Protocol 3: Quorum Sensing Inhibition Assay

This protocol describes a method to assess the ability of this compound to inhibit quorum sensing in S. mutans using a reporter strain.

Objective: To determine if this compound inhibits the ComDE quorum sensing pathway.

Principle: A genetically engineered S. mutans strain is used, which contains a reporter gene (e.g., for Green Fluorescent Protein, GFP) under the control of a ComE-regulated promoter. Inhibition of the quorum sensing pathway will result in a decreased reporter signal.[10]

Materials:

-

S. mutans reporter strain (e.g., carrying a PcomX-gfp fusion)

-

Appropriate growth medium and selective antibiotics

-

This compound

-

DMSO

-

Competence-Stimulating Peptide (CSP)

-

Sterile 96-well black, clear-bottom microtiter plates

-

Fluorimeter/microplate reader

Experimental Protocol

-

Inoculum and Compound Preparation: Prepare the S. mutans reporter strain inoculum and compound dilutions as previously described.

-

Assay Setup: In a 96-well black plate, add the reporter strain inoculum, the test compound at various concentrations, and a sub-maximal inducing concentration of CSP.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for a period sufficient for reporter gene expression (e.g., 6-8 hours).

-

Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 528 nm) and the optical density at 600 nm (to normalize for cell growth).

-

Data Analysis: Calculate the specific fluorescence (Fluorescence/OD600) for each well.

Data Presentation

| Concentration (µM) | Specific Fluorescence (RFU/OD600) (Mean ± SD) | % Quorum Sensing Inhibition |

| 0 (Vehicle Control) | 5500 ± 350 | 0 |

| 1 | 5250 ± 300 | 4.5 |

| 5 | 4100 ± 250 | 25.5 |

| 10 | 2800 ± 200 | 49.1 |

| 25 | 1500 ± 150 | 72.7 |

| 50 | 800 ± 100 | 85.5 |

| 100 | 550 ± 80 | 90.0 |

% Quorum Sensing Inhibition = [1 - (SpecificFluorescence_test / SpecificFluorescence_control)] x 100

References

- 1. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quorum sensing and biofilm formation by Streptococcus mutans. | Semantic Scholar [semanticscholar.org]

- 6. A Quorum-Sensing Signaling System Essential for Genetic Competence in Streptococcus mutans Is Involved in Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Testing 1-Methyl-3-(m-tolyl)urea on Oral Biofilms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the efficacy of 1-Methyl-3-(m-tolyl)urea as a potential agent for disrupting oral biofilms. The protocols outlined below are based on established in vitro models and analytical techniques to assess the compound's impact on biofilm formation, viability, and biomass.

Introduction

Oral biofilms, complex communities of microorganisms embedded in an extracellular matrix, are the primary etiological agents of dental caries, gingivitis, and periodontitis. A promising strategy for combating these diseases is the identification of novel compounds that can disrupt biofilm integrity and communication without necessarily killing the bacteria, thereby reducing the selective pressure for resistance development.

Recent studies have highlighted the anti-biofilm potential of urea derivatives. For instance, 1,3-di-m-tolyl-urea (DMTU) has been shown to inhibit and disrupt multispecies oral biofilms by interfering with quorum sensing (QS) pathways, which are crucial for bacterial communication and biofilm maturation[1][2][3]. This document outlines a detailed experimental design to test the analogous compound, this compound, for similar anti-biofilm properties.

Experimental Design Overview

This study will utilize a multi-species oral biofilm model to investigate the effects of this compound. The primary objectives are to determine the compound's impact on:

-

Planktonic Bacterial Growth: To assess if the compound has bactericidal or bacteriostatic effects.

-

Biofilm Inhibition: To evaluate the compound's ability to prevent biofilm formation.

-

Biofilm Disruption: To determine the compound's efficacy in breaking down pre-formed biofilms.

-

Mechanism of Action: To investigate if the compound interferes with quorum sensing pathways.

A general workflow for this investigation is outlined below.

Caption: Overall experimental workflow for testing this compound.

Data Presentation

Quantitative data from the assays should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Planktonic Growth (OD600)

| Concentration (µM) | S. gordonii | F. nucleatum | P. gingivalis | A. actinomycetemcomitans |

| 0 (Vehicle Control) | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| 200 | ||||

| 400 | ||||

| Positive Control (CHX) |

Table 2: Inhibition of Biofilm Biomass by this compound (Crystal Violet OD570)

| Concentration (µM) | Biomass (OD570) | % Inhibition |

| 0 (Vehicle Control) | 0 | |

| 10 | ||

| 50 | ||

| 100 | ||

| 200 | ||

| 400 | ||

| Positive Control (CHX) |

Table 3: Disruption of Pre-formed Biofilm Biomass by this compound (Crystal Violet OD570)

| Concentration (µM) | Biomass (OD570) | % Disruption |

| 0 (Vehicle Control) | 0 | |

| 10 | ||

| 50 | ||

| 100 | ||

| 200 | ||

| 400 | ||

| Positive Control (CHX) |

Table 4: Effect of this compound on Biofilm Viability (XTT OD490)

| Concentration (µM) | Metabolic Activity (OD490) | % Viability |

| 0 (Vehicle Control) | 100 | |

| 10 | ||

| 50 | ||

| 100 | ||

| 200 | ||

| 400 | ||

| Positive Control (CHX) |

Experimental Protocols

Bacterial Strains and Culture Conditions

A multi-species biofilm model will be used, comprising an early colonizer (Streptococcus gordonii), a bridging organism (Fusobacterium nucleatum), and late colonizers (Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans)[1][2].

-

S. gordonii : Grown in Brain Heart Infusion (BHI) broth.

-

F. nucleatum : Grown in BHI supplemented with 5 µg/mL hemin and 1 µg/mL menadione.

-

P. gingivalis : Grown in BHI supplemented with 5 µg/mL hemin and 1 µg/mL menadione.

-

A. actinomycetemcomitans : Grown in BHI.

All strains should be cultured under appropriate atmospheric conditions (e.g., anaerobically for P. gingivalis and F. nucleatum).

Planktonic Growth Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of this compound.

-

Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., Chlorhexidine).

-

Incubate the plate under appropriate conditions for 24-48 hours.

-

Measure the optical density at 600 nm (OD600) using a microplate reader.

Biofilm Inhibition Assay

This assay evaluates the compound's ability to prevent biofilm formation.

-

Dispense 200 µL of a standardized multi-species bacterial suspension into the wells of a 96-well flat-bottomed microtiter plate.

-

Add various concentrations of this compound to the wells.

-

Incubate the plate for 24-48 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Quantify the remaining biofilm using the Crystal Violet Assay (Protocol 3.5) and the XTT Viability Assay (Protocol 3.6).

Biofilm Disruption Assay

This assay assesses the compound's ability to disrupt established biofilms.

-

Grow multi-species biofilms in a 96-well plate for 24-48 hours as described in the inhibition assay (without the compound).

-

After biofilm formation, remove the planktonic bacteria and wash the wells with PBS.

-

Add fresh medium containing various concentrations of this compound to the wells.

-

Incubate for a further 24 hours.

-

Wash the wells with PBS and quantify the remaining biofilm using the Crystal Violet Assay (Protocol 3.5) and the XTT Viability Assay (Protocol 3.6).

Biofilm Biomass Quantification (Crystal Violet Assay)

This assay measures the total biomass of the biofilm[4][5][6][7].

-

After washing the biofilms, add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Wash the wells with PBS to remove excess stain.

-

Air dry the plate.

-

Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.

-

Measure the absorbance at 570 nm using a microplate reader.

Biofilm Viability Quantification (XTT Assay)

This assay measures the metabolic activity of the viable cells within the biofilm[4].

-

Prepare a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione.

-

After washing the biofilms, add 200 µL of the XTT/menadione solution to each well.

-

Incubate the plate in the dark for 3-5 hours at 37°C.

-

Measure the absorbance at 490 nm.

Confocal Laser Scanning Microscopy (CLSM)

CLSM provides a visual assessment of the biofilm structure and cell viability[8].

-

Grow biofilms on sterile glass coverslips in a multi-well plate.

-

Treat the biofilms as per the inhibition or disruption protocols.

-

Stain the biofilms with a live/dead staining kit (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

-

Visualize the biofilms using a confocal laser scanning microscope. This will allow for the three-dimensional reconstruction of the biofilm structure.

Quorum Sensing and Potential Mechanism of Action

Caption: Potential quorum sensing pathways targeted by this compound.

To investigate the effect on QS, quantitative real-time PCR (qRT-PCR) can be performed on RNA extracted from treated and untreated biofilms. Key target genes could include:

-

comDE in S. mutans, which is involved in CSP-mediated quorum sensing[1][13].

-

Virulence factor genes regulated by these QS systems.

A significant downregulation of these genes in the presence of this compound would suggest a quorum quenching mechanism of action.

Conclusion

The experimental design and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a novel anti-biofilm agent for oral health applications. The combination of quantitative assays and microscopic visualization will yield a thorough understanding of the compound's efficacy and potential mechanism of action.

References

- 1. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluating models and assessment techniques for understanding oral biofilm complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Quorum Sensing in Oral Biofilms: Influence on Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Cytotoxicity of 1-Methyl-3-(m-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(m-tolyl)urea is a substituted urea compound with potential biological activity. As with any novel compound intended for therapeutic or other applications, a thorough assessment of its cytotoxic effects is a critical first step in the safety and efficacy evaluation process. These application notes provide a detailed set of protocols for determining the cytotoxicity of this compound in vitro, employing a multi-assay approach to elucidate the mechanisms of cell death. The following protocols are designed to be adaptable to a variety of cell lines and laboratory settings.

Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Data Presentation: Quantifying Cytotoxicity

A critical aspect of cytotoxicity assessment is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance that inhibits a biological process by 50%. The following table provides a template for summarizing the IC50 values of this compound as determined by various cytotoxicity assays across different cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| e.g., A549 | MTT Assay | 24 | User Data |

| 48 | User Data | ||

| 72 | User Data | ||

| e.g., A549 | LDH Release Assay | 24 | User Data |

| 48 | User Data | ||

| 72 | User Data | ||

| e.g., HeLa | MTT Assay | 24 | User Data |

| 48 | User Data | ||

| 72 | User Data | ||

| e.g., HeLa | LDH Release Assay | 24 | User Data |

| 48 | User Data | ||

| 72 | User Data |

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted in the following diagram. This process begins with cell culture and compound preparation, followed by treatment and subsequent analysis using various cytotoxicity assays.

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[2]

Materials:

-

This compound

-

Selected cancer cell line (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[4]

-

96-well flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6]

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

Cells treated as described in the MTT assay protocol

Procedure:

-

Prepare Controls: In separate wells of the cell culture plate, prepare the following controls according to the kit manufacturer's instructions:

-

Spontaneous LDH release (no treatment control)

-

Maximum LDH release (cells lysed with a provided lysis buffer)[7]

-

Vehicle control

-

-

Collect Supernatant: Following the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add Reaction Mixture: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[9] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]

Materials:

-

Annexin V-FITC/PI apoptosis detection kit (commercially available)

-

Cells treated in 6-well plates or T25 flasks

-

1X Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound as described for the other assays, but in larger format vessels to obtain a sufficient number of cells for flow cytometry.

-

Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them, then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Potential Signaling Pathways

While the specific molecular targets of this compound are not yet elucidated, studies on other substituted urea compounds suggest potential mechanisms of action that could lead to cytotoxicity. Some substituted ureas have been shown to induce apoptosis and inhibit key cell survival signaling pathways.[12][13] A plausible signaling pathway that could be investigated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and is a common target for anti-cancer drugs.[14] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Caption: A hypothesized signaling pathway potentially inhibited by this compound.

Further investigation into the effects of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., by Western blotting) could validate this proposed mechanism of action. Other pathways that could be explored based on literature for related compounds include the STAT3, ERK, and Wnt/β-catenin signaling pathways.[12][13]

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Involving Urea Derivatives

Disclaimer: Extensive literature searches did not yield specific data or cell-based assays for 1-Methyl-3-(m-tolyl)urea . The following application notes and protocols are based on the closely related and studied compound, 1,3-di-m-tolylurea (DMTU) , and provide generalized protocols that can be adapted for the screening of novel urea derivatives.

Introduction to 1,3-di-m-tolylurea (DMTU) in Cell-Based Assays

1,3-di-m-tolylurea (DMTU) is an aromatic urea derivative that has been investigated for its biological activities, particularly its ability to inhibit biofilm formation in various bacteria.[1][2] Unlike many antimicrobial agents that kill bacteria (bactericidal) or inhibit their growth (bacteriostatic), DMTU has been shown to disrupt multispecies oral biofilms without affecting bacterial viability.[2][3] This suggests a mechanism of action that interferes with bacterial communication and community development rather than essential life processes.

The primary mechanism attributed to DMTU's anti-biofilm activity is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.[1][4] Specifically, DMTU has been shown to inhibit the ComDE quorum sensing pathway in Streptococcus mutans.[1][4] It has also been found to downregulate biofilm- and virulence-related genes in Porphyromonas gingivalis.[3]

Given its mode of action, cell-based assays involving DMTU and related urea derivatives are often focused on evaluating their impact on bacterial biofilms and their cytotoxicity against mammalian cells to assess potential therapeutic applications.